3-(Trifluoromethanesulfonylmethyl)azetidine hydrochloride
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Overview
Description
3-(Trifluoromethanesulfonylmethyl)azetidine hydrochloride is a fluorinated azetidine derivative. Azetidines are four-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts unique chemical properties. The trifluoromethanesulfonyl group enhances the compound’s reactivity and stability, making it valuable in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethanesulfonylmethyl)azetidine hydrochloride typically involves the reaction of azetidine with trifluoromethanesulfonyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane (DCM) at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethanesulfonylmethyl)azetidine hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: The trifluoromethanesulfonyl group can be replaced by nucleophiles under basic conditions.
Oxidation and reduction: The azetidine ring can be oxidized or reduced to form different derivatives.
Ring-opening reactions: Due to the ring strain, the azetidine ring can undergo ring-opening reactions, especially under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted azetidines, while ring-opening reactions can produce linear amines or other heterocycles .
Scientific Research Applications
3-(Trifluoromethanesulfonylmethyl)azetidine hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.
Medicine: It is explored for its potential in drug discovery, particularly in designing molecules with improved pharmacokinetic properties.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals
Mechanism of Action
The mechanism of action of 3-(Trifluoromethanesulfonylmethyl)azetidine hydrochloride involves its interaction with various molecular targets. The trifluoromethanesulfonyl group enhances the compound’s electrophilicity, making it a potent inhibitor of enzymes that rely on nucleophilic active sites. The azetidine ring’s strain also contributes to its reactivity, facilitating interactions with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
3-(3-(Trifluoromethyl)phenyl)azetidine hydrochloride: Another fluorinated azetidine derivative with similar reactivity but different applications.
3,3-Difluoroazetidine hydrochloride: A derivative with two fluorine atoms on the azetidine ring, used in bioimaging and materials science.
Uniqueness
3-(Trifluoromethanesulfonylmethyl)azetidine hydrochloride is unique due to the presence of the trifluoromethanesulfonyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications requiring robust and reactive intermediates .
Properties
Molecular Formula |
C5H9ClF3NO2S |
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Molecular Weight |
239.64 g/mol |
IUPAC Name |
3-(trifluoromethylsulfonylmethyl)azetidine;hydrochloride |
InChI |
InChI=1S/C5H8F3NO2S.ClH/c6-5(7,8)12(10,11)3-4-1-9-2-4;/h4,9H,1-3H2;1H |
InChI Key |
ZEOCHSXIOGAHOU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)CS(=O)(=O)C(F)(F)F.Cl |
Origin of Product |
United States |
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